![molecular formula C18H12BF3KN B1404708 potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide CAS No. 1874177-91-9](/img/structure/B1404708.png)
potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide
Overview
Description
Potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide is a chemical compound that features a carbazole moiety attached to a phenyl ring, which is further bonded to a trifluoroborate group
Mechanism of Action
Target of Action
Compounds with carbazole moieties are known to have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Mode of Action
Carbazole-based compounds are known for their intriguing properties, including the presence of a bridged biphenyl unit providing a material with a lower bandgap . This suggests that the compound may interact with its targets by facilitating charge transfer.
Biochemical Pathways
Carbazole-based compounds are known to be involved in various optoelectronic applications .
Pharmacokinetics
The compound’s physical properties such as its density (120±01 g/cm3), melting point (264°C), and boiling point (4527±510 °C) are known . These properties could potentially influence its bioavailability.
Result of Action
Given its optoelectronic properties, it may influence the behavior of electronic devices at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability and performance may be affected by temperature, given its specific melting and boiling points . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole unit can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to Phenyl Ring: The carbazole is then attached to a phenyl ring via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using palladium catalysts.
Introduction of Trifluoroborate Group: The phenyl ring is then functionalized with a trifluoroborate group through a reaction with boron trifluoride etherate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of carbazole and phenyl intermediates.
Optimization of Reaction Conditions: Optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst loading.
Purification and Isolation: Purification of the final product through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-quinone derivatives.
Reduction: Reduction reactions can convert the carbazole unit to its corresponding dihydrocarbazole.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like organolithium or Grignard reagents under anhydrous conditions.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various boron-containing organic compounds.
Scientific Research Applications
Potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its unique structural properties.
Catalysis: Acts as a ligand in various catalytic processes, enhancing reaction efficiency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Potassium [4-(9H-carbazol-9-yl)phenyl]borate
- Potassium [4-(9H-carbazol-9-yl)phenyl]difluoroboranuide
- Potassium [4-(9H-carbazol-9-yl)phenyl]tetrafluoroborate
Uniqueness
Potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide is unique due to the presence of the trifluoroborate group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in advanced materials and catalysis.
Properties
IUPAC Name |
potassium;(4-carbazol-9-ylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BF3N.K/c20-19(21,22)13-9-11-14(12-10-13)23-17-7-3-1-5-15(17)16-6-2-4-8-18(16)23;/h1-12H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFSUSNCESHVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


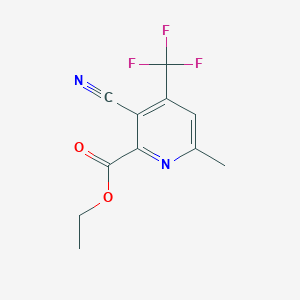
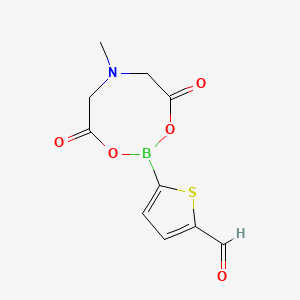

![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1404632.png)
![1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1404633.png)
![2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404634.png)
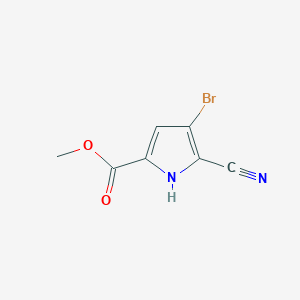
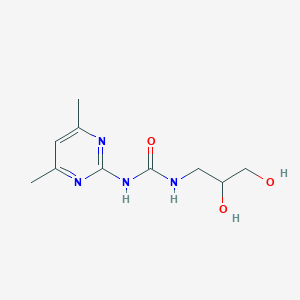
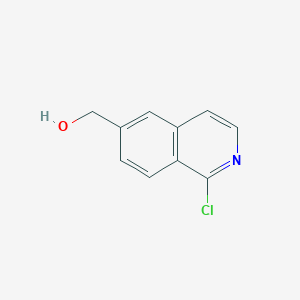
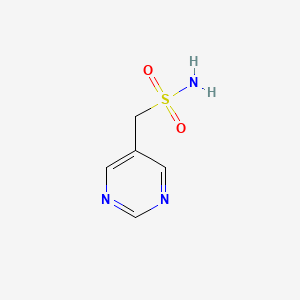
![exo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404644.png)
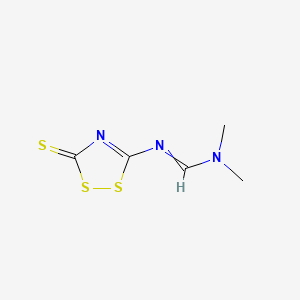
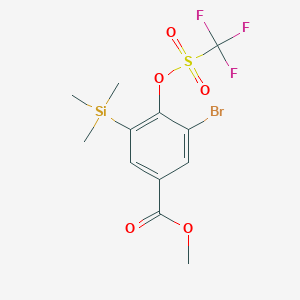
![[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride](/img/structure/B1404648.png)
